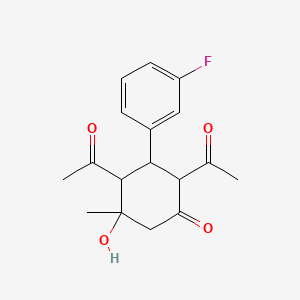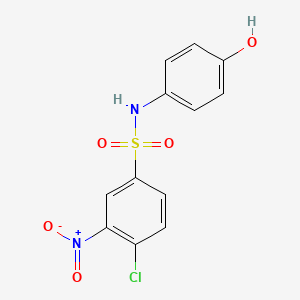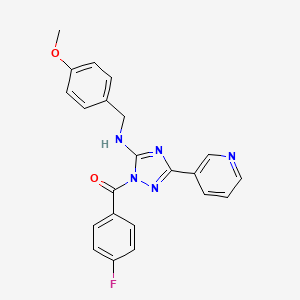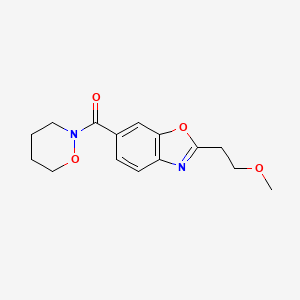![molecular formula C17H18N2O3 B5113651 2-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5113651.png)
2-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide is a synthetic compound that belongs to the family of benzamides. It is commonly known as Moclobemide and is used as an antidepressant drug. The compound has been extensively studied for its potential therapeutic effects and its mechanism of action.
Mécanisme D'action
The mechanism of action of 2-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide is not fully understood. However, it is believed to work by inhibiting the activity of monoamine oxidase A (MAO-A) enzyme. This leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are associated with mood regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide are primarily related to its effects on neurotransmitters. The compound has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can improve mood and reduce symptoms of depression. Additionally, the compound has been shown to have neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide in lab experiments include its well-established synthesis method, its potential therapeutic effects, and its ability to increase the levels of neurotransmitters in the brain. However, the limitations include the lack of understanding of its mechanism of action and the potential for side effects.
Orientations Futures
There are several future directions for the study of 2-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide. These include:
1. Further studies on the mechanism of action of the compound to better understand its therapeutic effects.
2. Development of new and more efficient synthesis methods for the compound.
3. Exploration of the potential use of the compound in the treatment of other neurological disorders such as Alzheimer's disease and schizophrenia.
4. Investigation of the potential side effects of the compound and ways to mitigate them.
5. Development of new formulations and delivery methods for the compound to improve its efficacy and reduce side effects.
Conclusion:
In conclusion, 2-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide is a synthetic compound that has been extensively studied for its potential therapeutic effects. The compound has been shown to be effective in treating major depressive disorder and has potential use in the treatment of other neurological disorders. While the mechanism of action of the compound is not fully understood, it is believed to work by inhibiting the activity of MAO-A enzyme. Further research is needed to fully understand the potential of this compound and its limitations.
Méthodes De Synthèse
The synthesis of 2-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide involves the reaction of 4-methylacetanilide with methoxyacetic acid in the presence of phosphorus oxychloride. The resulting intermediate is then treated with sodium hydroxide to yield the final product. The synthesis method is well-established and has been reported in several scientific journals.
Applications De Recherche Scientifique
2-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide has been extensively studied for its potential therapeutic effects. It is primarily used as an antidepressant drug and has been shown to be effective in treating major depressive disorder. The compound has also been studied for its potential use in the treatment of Parkinson's disease, social anxiety disorder, and post-traumatic stress disorder.
Propriétés
IUPAC Name |
2-methoxy-N-[2-(4-methylanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-7-9-13(10-8-12)19-16(20)11-18-17(21)14-5-3-4-6-15(14)22-2/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVKPCAAYLPACO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[2-(4-methylanilino)-2-oxoethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorophenyl)imino]-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5113568.png)




![2-tert-butyl-2-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-dioxane-4,6-dione](/img/structure/B5113601.png)

![N-[3-(dimethylamino)-2-methylpropyl]-2-thiophenecarboxamide](/img/structure/B5113611.png)

![N-(4-chlorophenyl)-N'-(2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide](/img/structure/B5113613.png)

![2-({2-[2-(3-isopropylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5113624.png)
![N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5113637.png)
![2-amino-4-(2,5-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5113656.png)